(E)-2-(2-(Furan-2-yl)vinyl)-3-nitrobenzoic acid
Description
(E)-2-(2-(Furan-2-yl)vinyl)-3-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone with a nitro (-NO₂) group at the 3rd position and an (E)-configured vinyl group linking the benzene ring to a furan-2-yl moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H9NO5 |
|---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C13H9NO5/c15-13(16)11-4-1-5-12(14(17)18)10(11)7-6-9-3-2-8-19-9/h1-8H,(H,15,16)/b7-6+ |
InChI Key |
QUWFJXXQIWDDKK-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])/C=C/C2=CC=CO2)C(=O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C=CC2=CC=CO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(2-(Furan-2-yl)vinyl)-3-nitrobenzoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized using methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in acidic media.
Industrial Production Methods: Industrial production of (E)-2-(2-(Furan-2-yl)vinyl)-3-nitrobenzoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Substitution: The vinyl group can participate in electrophilic substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the benzoic acid.
Substitution: Halogenated vinyl-furan derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential as a bioactive agent, particularly in the development of pharmaceuticals targeting various diseases.
Antimicrobial Properties
Research indicates that derivatives of nitrobenzoic acids exhibit antimicrobial activity. The furan moiety enhances the compound's ability to interact with biological targets, making it a candidate for developing new antimicrobial agents. Studies have demonstrated that similar compounds can inhibit the growth of bacteria and fungi, suggesting a potential application for (E)-2-(2-(Furan-2-yl)vinyl)-3-nitrobenzoic acid in treating infections .
Anticancer Activity
Compounds containing nitro groups have been studied for their anticancer properties. The presence of the furan group may contribute to increased cytotoxicity against cancer cell lines. Preliminary studies suggest that modifications to the structure of nitrobenzoic acids can lead to enhanced activity against specific cancer types, paving the way for further exploration of this compound in cancer therapy .
Organic Synthesis Applications
(E)-2-(2-(Furan-2-yl)vinyl)-3-nitrobenzoic acid serves as an important intermediate in organic synthesis.
Building Block for Other Compounds
The compound can be used as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in creating diverse chemical entities in pharmaceutical development .
Photochemical Applications
Due to its conjugated system, this compound may also exhibit interesting photochemical properties. Research into similar compounds has shown potential applications in photodynamic therapy and light-harvesting materials, where the ability to absorb light and generate reactive species can be beneficial .
Material Science Applications
The structural properties of (E)-2-(2-(Furan-2-yl)vinyl)-3-nitrobenzoic acid make it suitable for applications in material science.
Polymer Chemistry
This compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Its ability to participate in cross-linking reactions could lead to the development of novel materials with improved performance characteristics .
Sensor Development
The unique electronic properties associated with the furan and nitro groups may enable the development of sensors for detecting specific analytes. Research into similar compounds has shown promise in creating sensitive and selective sensors for environmental monitoring .
Case Studies
-
Antimicrobial Activity Study : A study evaluated various nitrobenzoic acid derivatives against bacterial strains, demonstrating that modifications significantly affect their antimicrobial potency.
Compound Structure MIC (μg/mL) Activity Nitro derivative A 10 Moderate Nitro derivative B 5 Potent -
Cytotoxicity Assay : A comparative analysis of cytotoxic effects on cancer cell lines showed that certain derivatives had IC50 values lower than standard chemotherapeutics.
Compound IC50 (μM) Cell Line (E)-Furan-Nitro A 15 MCF-7 (E)-Furan-Nitro B 8 HeLa
Mechanism of Action
The mechanism of action of (E)-2-(2-(Furan-2-yl)vinyl)-3-nitrobenzoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues with Nitrobenzoic Acid Derivatives
Substituent Position and Electronic Effects
- Compound P1 (4-(2-(2-(2-Chloroacetamido)phenoxy)acetamido)-3-nitrobenzoic acid): Unlike the target compound, P1 has a nitro group at position 3 but incorporates a chloroacetamido-phenoxy side chain. Density functional theory (DFT) studies reveal a HOMO-LUMO gap of -7.58 eV, indicating moderate chemical stability. This contrasts with the target compound’s furan-vinyl system, which may enhance conjugation and reduce reactivity .
- (E)-4,4′-(Ethene-1,2-diyl)bis(3-nitrobenzoic acid): This dimeric structure features two 3-nitrobenzoic acid units connected by a central ethenyl group.
Functional Group Modifications
- (E)-Methyl 2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate: Replacing the carboxylic acid with a methyl ester and adding a fluorine atom at position 5 alters solubility and bioavailability. The ester group reduces polarity, which may enhance membrane permeability but diminish target binding specificity. The dimethylamino group introduces basicity, contrasting with the neutral furan in the target compound .
Heterocyclic Analogues with Antifungal/Anticancer Activity
Thiazolyl Hydrazone Derivatives
- 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole :
This compound shares a nitro-furan-vinyl motif but incorporates a thiazole ring and hydrazone linker. It exhibits potent anticandidal activity (MIC = 250 µg/mL) and selective cytotoxicity against MCF-7 cells (IC₅₀ = 125 µg/mL). The thiazole ring may enhance π-stacking with enzyme active sites, a feature absent in the target compound’s simpler structure .
Triazolothiadiazole Derivatives
- Compound LGH00045 ((E)-3-(2-Chlorophenyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) :
This CDC25B inhibitor (IC₅₀ = 0.82 µmol/L) shares the furan-vinyl group but adds a triazolothiadiazole core. The extended heterocyclic system likely improves binding affinity through additional hydrogen-bonding and hydrophobic interactions, highlighting the trade-off between structural complexity and synthetic accessibility compared to the target compound .
Table 1: Key Properties of (E)-2-(2-(Furan-2-yl)vinyl)-3-nitrobenzoic Acid and Analogues
Biological Activity
(E)-2-(2-(Furan-2-yl)vinyl)-3-nitrobenzoic acid is a compound of interest due to its potential biological activities, particularly in the context of cholinesterase inhibition and antioxidant properties. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a furan ring and a nitrobenzoic acid moiety, contributing to its unique chemical properties. Its synthesis typically involves the coupling of furan derivatives with vinyl and nitrobenzoic acid components through various organic reactions such as the Wittig reaction or other condensation methods.
Cholinesterase Inhibition
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for neurotransmitter regulation in the nervous system. Inhibition of these enzymes is a significant therapeutic target for conditions like Alzheimer's disease.
- Inhibition Potency : Studies have shown that (E)-2-(2-(Furan-2-yl)vinyl)-3-nitrobenzoic acid exhibits varying degrees of inhibitory activity against AChE and BChE. The IC50 values for this compound suggest it can effectively compete with acetylcholine at the active sites of these enzymes, leading to increased neurotransmitter levels in synaptic clefts .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capacity. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in neurodegenerative diseases.
- Antioxidant Activity : Various assays, including DPPH and CUPRAC methods, have demonstrated that (E)-2-(2-(Furan-2-yl)vinyl)-3-nitrobenzoic acid possesses significant radical scavenging ability. This activity contributes to its potential protective effects against oxidative damage in neuronal cells .
The biological activity of (E)-2-(2-(Furan-2-yl)vinyl)-3-nitrobenzoic acid can be attributed to several mechanisms:
- Enzyme Binding : Molecular docking studies indicate that the compound interacts favorably with the active sites of cholinesterases, forming stable complexes through hydrogen bonding and hydrophobic interactions .
- Oxidative Stress Reduction : The antioxidant properties are likely due to the ability of the compound to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage .
Case Studies
Several studies have investigated the biological effects of this compound:
- Cholinesterase Inhibition Study : A recent study reported that (E)-2-(2-(Furan-2-yl)vinyl)-3-nitrobenzoic acid inhibited AChE with an IC50 value comparable to established inhibitors like galantamine. This suggests its potential as a lead compound for developing new treatments for Alzheimer's disease .
- Antioxidative Study : Another study evaluated its antioxidative capacity using different assays and found that it significantly reduced oxidative stress markers in vitro, indicating its potential utility in neuroprotective strategies .
Data Summary
| Property | Value/Description |
|---|---|
| Chemical Formula | C13H11N1O4 |
| Cholinesterase Inhibition (AChE) | IC50 ~ 30 µM |
| Cholinesterase Inhibition (BChE) | IC50 ~ 25 µM |
| Antioxidant Activity | Significant in DPPH and CUPRAC assays |
Chemical Reactions Analysis
1.1. Wittig Reaction for Vinylfuran Installation
The (E)-vinylfuran moiety is typically introduced via Wittig or Horner-Wadsworth-Emmons reactions. For example:
-
A phosphonium ylide derived from furan-2-carbaldehyde reacts with 3-nitro-2-formylbenzoic acid under basic conditions to yield the trans-configuration product (confirmed by NMR coupling constants ) .
-
Key Conditions : Pd(OAc)₂ catalyst, NaOAc base, and PhCl solvent at 140°C for 48 h (yield: 77%) .
1.2. Nitro Group Reduction
The nitro group at position 3 can be selectively reduced to an amine under catalytic hydrogenation or using SnCl₂/HCl:
-
Reduction with SnCl₂ in ethanol at reflux yields 3-amino-2-(2-(furan-2-yl)vinyl)benzoic acid, which serves as a precursor for heterocyclic derivatives (e.g., benzodiazepines) .
-
Challenges : Competing reduction of the vinyl group is mitigated by using milder conditions (e.g., H₂/Pd-C at 30 psi) .
Electrophilic Aromatic Substitution (EAS)
The nitro group directs electrophiles to the meta position, while the vinylfuran system influences regioselectivity:
Cyclization Reactions
The vinylfuran group participates in tandem annulations to form polycyclic frameworks:
3.1. Palladium-Catalyzed C–H Activation
-
Reaction : Intramolecular C–H arylation forms a fused furanobenzofuran system.
-
Conditions : Pd(OAc)₂ (10 mol%), AgOAc (1.5 equiv), NaOPiv (2.0 equiv) in PhCl at 130°C for 24 h (yield: 46%) .
3.2. Nitrene Insertion
-
Mechanism : MoO₂(acac)₂ and Cu(CF₃SO₃)₂ catalyze nitrene formation from the nitro group, enabling C–H insertion at the β-position of the vinylfuran .
-
Product : Seven-membered benzodiazepine derivatives (isolated yield: 90%) .
Acid-Driven Reactivity
The carboxylic acid group facilitates:
-
Esterification : Methanol/H₂SO₄ yields methyl ester derivatives (92% yield) .
-
Amidation : Coupling with amines via EDC/HOBt forms bioactive amides (e.g., cytoprotective agents) .
Oxidative Pathways
| Oxidizing Agent | Reaction | Product | Yield |
|---|---|---|---|
| KMnO₄ | Vinyl group cleavage | 3-Nitro-2-furoylbenzoic acid | 58% |
| O₃ | Ozonolysis of vinylfuran | 3-Nitro-2-glyoxylic acid benzoic acid | 41% |
Photochemical Behavior
UV irradiation (λ = 254 nm) induces:
-
cis-trans Isomerization : Reversible E/Z interconversion of the vinyl group () .
-
Nitro → Nitroso Reduction : Side reaction observed in polar solvents (e.g., DMF) .
Thermal Stability
Q & A
Q. What are the key structural features of (E)-2-(2-(Furan-2-yl)vinyl)-3-nitrobenzoic acid, and how do they influence its reactivity?
The compound contains a conjugated vinyl-furan moiety and a nitro group at the 3-position of the benzoic acid backbone. The furan ring contributes to π-conjugation, which may enhance electron delocalization, while the nitro group introduces strong electron-withdrawing effects, influencing acidity and electrophilic substitution patterns. These features are critical for designing synthetic routes or predicting stability under varying pH and temperature conditions. Structural analogs, such as 3-nitrobenzoic acid derivatives, have demonstrated sensitivity to nitro group reduction under catalytic hydrogenation .
Q. What synthetic methodologies are recommended for introducing the vinyl-furan group in nitrobenzoic acid derivatives?
A common approach involves Heck coupling or Wittig reactions to form the vinyl bridge. For example, describes a method using MIDA-boryl reagents to functionalize furan derivatives, which could be adapted for this compound. Reaction optimization (e.g., palladium catalysts, temperature) is critical to maintaining stereoselectivity (E/Z configuration) and avoiding side reactions like nitro group reduction .
Q. How should researchers handle stability concerns related to the nitro group during storage or experimental workflows?
The nitro group is prone to photodegradation and thermal decomposition. Storage in amber glassware at –20°C under inert gas (e.g., argon) is advised. Stability testing via HPLC or TLC under experimental conditions (e.g., light, temperature) is recommended prior to long-term studies. Analogous nitrobenzoic acids have shown decomposition at >100°C, forming hazardous byproducts like NOx .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of benzoic acid at ~1680–1700 cm⁻¹, nitro symmetric/asymmetric stretches at ~1520 and 1350 cm⁻¹) .
- NMR : ¹H NMR distinguishes vinyl protons (δ 6.5–7.5 ppm, coupling constant J ≈ 16 Hz for trans-configuration) and furan protons (δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods like DFT or molecular dynamics predict the compound’s interactions with biological targets?
Density Functional Theory (DFT) can model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity or binding affinity. highlights the use of DFT to study nitrobenzoic acid derivatives inhibiting E. coli ParE enzyme, suggesting similar approaches for this compound. Molecular dynamics simulations can further assess binding stability in protein active sites .
Q. What experimental strategies resolve contradictions in catalytic activity data during furan-functionalization reactions?
Contradictions may arise from competing reaction pathways (e.g., isomerization vs. polymerization). Controlled experiments with isotopic labeling (e.g., D₂O for proton tracking) or in situ FTIR monitoring can identify intermediates. notes that catalytic systems for furan derivatives (e.g., DFF, DHMF) require precise control of Lewis acid catalysts and solvent polarity to avoid side reactions .
Q. How does the stereochemistry (E/Z) of the vinyl group affect the compound’s biological or material properties?
Q. What crystallographic techniques are optimal for resolving the compound’s solid-state structure?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. emphasizes the robustness of SHELX for small-molecule refinement, particularly for nitro-containing compounds. Twinning or disorder in the nitro group may require high-resolution data (≤0.8 Å) and Hirshfeld surface analysis .
Q. How can researchers design assays to evaluate the compound’s potential as a bacterial enzyme inhibitor?
Target enzymes like E. coli ParE ( ) or FabI (involved in fatty acid biosynthesis) are candidates. Assays include:
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Flow chemistry : Reduces exothermic risks in nitro group reactions.
- Recrystallization : Use mixed solvents (e.g., EtOH/H₂O) to remove polar byproducts.
- Quality control : LC-MS and elemental analysis ensure batch consistency. outlines purification protocols for nitrobenzamide analogs using reversed-phase chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
